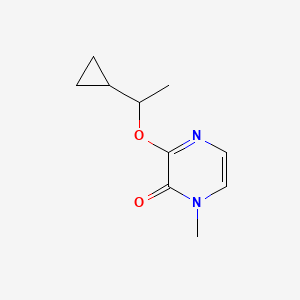
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one: is a heterocyclic compound that features a pyrazinone core structure
科学的研究の応用
Chemistry: In organic synthesis, 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug development. It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Industry: In the material science industry, this compound can be used to develop new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-cyclopropylethanol with a suitable pyrazinone precursor in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions: 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups into the molecule.
類似化合物との比較
- 3-(1-Cyclopropylethoxy)-1-methylpyrazin-2-one
- 3-(1-Cyclopropylethoxy)-1,2-dihydropyrazin-2-one
Uniqueness: 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of the cyclopropylethoxy group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
3-(1-cyclopropylethoxy)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(8-3-4-8)14-9-10(13)12(2)6-5-11-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZBLAZXSNJPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
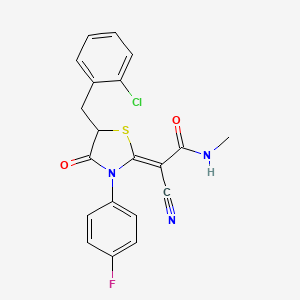
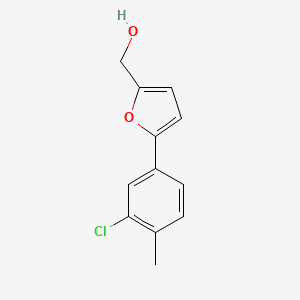
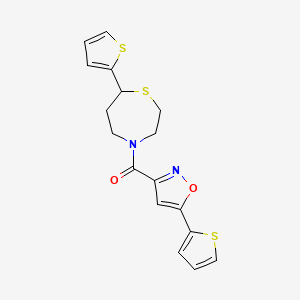
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)
![2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B3007915.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
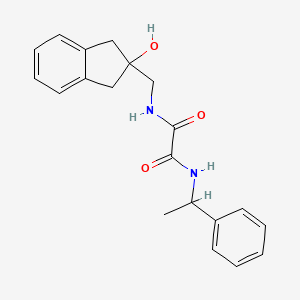
![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

